molecular formula C15H8ClFN4S B294453 3-(3-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294453
M. Wt: 330.8 g/mol
InChI Key: DZEMKGIXIZWDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of triazolo-thiadiazoles and has shown promising results in various studies conducted to evaluate its biological activity.

Mechanism of Action

The exact mechanism of action of 3-(3-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound interacts with various molecular targets in the body such as enzymes, receptors, and ion channels. This interaction leads to the modulation of various cellular processes and ultimately results in the observed biological activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and acetylcholinesterase. The compound has also been reported to modulate the activity of various receptors such as GABA receptors and NMDA receptors. These effects ultimately lead to the observed anti-inflammatory, anti-cancer, and neuroprotective activities of the compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high potency and selectivity towards various molecular targets. The compound is also relatively easy to synthesize and has shown good stability under various experimental conditions. However, the limitations of using this compound include its low solubility in water, which can make it difficult to administer in vivo. The compound also has a relatively short half-life, which can limit its efficacy in certain experimental settings.

Future Directions

There are various future directions for the research on 3-(3-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One possible direction is to explore the potential of the compound as a therapeutic agent for various diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, the molecular targets and mechanism of action of the compound can be further explored to gain a better understanding of its biological activity.

Synthesis Methods

The synthesis of 3-(3-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction between 3-chlorobenzenamine and 2-fluorobenzaldehyde in the presence of triethylamine. The resulting intermediate is then reacted with thiocarbohydrazide to obtain the final product. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the compound.

Scientific Research Applications

The potential of 3-(3-Chlorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a therapeutic agent has been explored in various scientific studies. It has been reported to exhibit significant anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. The compound has also shown promising results in the treatment of various diseases such as diabetes, Alzheimer's, and Parkinson's.

Properties

Molecular Formula

C15H8ClFN4S

Molecular Weight

330.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8ClFN4S/c16-10-5-3-4-9(8-10)13-18-19-15-21(13)20-14(22-15)11-6-1-2-7-12(11)17/h1-8H

InChI Key

DZEMKGIXIZWDRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Cl)F

Origin of Product

United States

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